2-Aminopentane physical and chemical properties
2-Aminopentane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-aminopentane (also known as pentan-2-amine). The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Standardized experimental protocols for its synthesis, purification, and characterization are provided to support researchers in its application. This guide is intended for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Introduction
2-Aminopentane is a primary aliphatic amine with the chemical formula C₅H₁₃N. It is a colorless to light-yellow liquid with a characteristic amine odor.[1] As a chiral compound, it exists as a racemic mixture of two enantiomers. This amine serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. Its nucleophilic nature and ability to form salts make it a useful intermediate in a variety of chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of 2-aminopentane are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Physical Properties
A compilation of the key physical properties of 2-aminopentane is presented in Table 1. These values have been aggregated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Odor | Strong, ammonia-like | [2] |
| Molecular Formula | C₅H₁₃N | [2][3][4] |
| Molecular Weight | 87.16 g/mol | [2][5] |
| Boiling Point | 90.5-91.5 °C | [3][4] |
| Melting Point | -70 °C (estimate) | [3][6] |
| Density | 0.736 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.4020 | [3][4] |
| Flash Point | 35 °C (closed cup) | [5] |
| Vapor Pressure | 51.1 mmHg at 25 °C | [2] |
| Solubility | Soluble in water, ethanol, and ether | [1][2] |
Chemical Properties
Table 2 outlines the key chemical properties of 2-aminopentane, which are characteristic of a primary aliphatic amine.
| Property | Value/Description | Reference(s) |
| pKa (Predicted) | 11.04 ± 0.35 | [2] |
| Basicity | Acts as a weak base, readily forming ammonium salts with acids. | [7] |
| Reactivity | Undergoes typical reactions of primary amines, such as acylation, alkylation, and oxidation. | [5][7] |
| Chemical Stability | Stable under normal conditions. Air sensitive. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 2-aminopentane.
Synthesis of 2-Aminopentane via Reductive Amination
Reductive amination of 2-pentanone is a common and efficient method for the synthesis of 2-aminopentane.[8] The overall reaction is depicted below:
Experimental Protocol:
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Reaction Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add 2-pentanone (1.0 mol), a suitable solvent such as methanol (200 mL), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon, 1-2 mol%).
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Ammonia Addition: Cool the autoclave in a dry ice/acetone bath and carefully introduce anhydrous ammonia (1.5 mol).
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Hydrogenation: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).
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Reaction: Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously for several hours (e.g., 8-12 hours), monitoring the reaction progress by GC analysis of aliquots.
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Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.
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Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude 2-aminopentane is purified by fractional distillation to yield the pure product.
Logical Workflow for Synthesis and Purification:
References
- 1. CAS 63493-28-7: 2-Pentanamine | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 2-AMINOPENTANE | 625-30-9 [chemicalbook.com]
- 4. 63493-28-7 CAS MSDS (2-AMINOPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Buy 2-Aminopentane | 625-30-9 [smolecule.com]
- 6. 2-AMINOPENTANE CAS#: 625-30-9 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
